cis VH-298

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

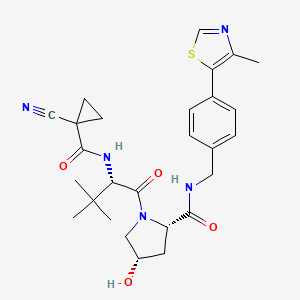

(2S,4S)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVQUNZCNAMROD-JAXLGGSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Inactive Isomer: A Technical Guide to the Mechanism of cis VH-298

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug discovery, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target for therapeutic intervention, particularly in the context of hypoxia-inducible factor (HIF) signaling. Small molecule inhibitors of the VHL:HIF-α interaction have garnered significant attention, with VH-298 being a potent and well-characterized example. However, the nuanced world of stereochemistry plays a pivotal role in the efficacy of such compounds. This technical guide delves into the mechanism of cis VH-298, the diastereomer of VH-298, and elucidates why this subtle change in three-dimensional structure abrogates its biological activity, rendering it an invaluable negative control in experimental settings.

Core Mechanism: A Tale of Two Isomers

VH-298 is a synthetic molecule designed to mimic the hydroxylated proline residue of HIF-α, which is the key recognition motif for the VHL E3 ligase. By binding to the β-domain of VHL, VH-298 competitively inhibits the VHL:HIF-α interaction. This prevents the polyubiquitination and subsequent proteasomal degradation of HIF-α. As a result, HIF-α accumulates, translocates to the nucleus, and activates the transcription of a plethora of hypoxia-responsive genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.

Conversely, this compound, despite having the same molecular formula and connectivity as VH-298, possesses a different spatial arrangement of atoms, specifically at the hydroxylated proline mimic. This seemingly minor alteration has profound consequences for its ability to interact with VHL. The binding pocket of VHL is exquisitely sensitive to the stereochemistry of the hydroxyproline (B1673980) residue of its substrates. The trans configuration of the hydroxyl group, present in both native hydroxylated HIF-α and the active VH-298, is essential for forming a critical network of hydrogen bonds with key amino acid residues within the VHL binding pocket, such as Ser111 and His115. The cis configuration of the hydroxyl group in this compound disrupts this precise geometric arrangement, leading to a significant loss of binding affinity.[1]

This fundamental difference in binding affinity is the cornerstone of this compound's mechanism of inaction. It serves as a classic example of structure-activity relationship, where a subtle change in stereochemistry dictates biological function.

Quantitative Data Summary

The disparity in the biological activity between VH-298 and this compound is starkly reflected in their binding affinities for the VHL protein. The following table summarizes the available quantitative data.

| Compound | Method | Binding Affinity (Kd) to VHL | Reference |

| VH-298 | Isothermal Titration Calorimetry (ITC) | 80-90 nM | --INVALID-LINK--, --INVALID-LINK-- |

| VH-298 | Competitive Fluorescence Polarization | 80 nM | --INVALID-LINK-- |

| This compound | Isothermal Titration Calorimetry (ITC) | No detectable binding | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

The differential effects of VH-298 and this compound on the HIF signaling pathway can be visualized through the following diagrams.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature to assess the activity of VH-298 and the inactivity of this compound are provided below.

Isothermal Titration Calorimetry (ITC) for VHL Binding

Objective: To quantitatively measure the binding affinity of VH-298 and this compound to the VHL protein complex.

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

VH-298 and this compound

-

ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Isothermal Titration Calorimeter

Protocol:

-

Protein Preparation: Dialyze the purified VBC complex extensively against the ITC buffer to ensure buffer matching.

-

Ligand Preparation: Dissolve VH-298 and this compound in 100% DMSO to create high-concentration stock solutions. Further dilute the ligands in the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand solution should be matched in the protein solution to minimize heats of dilution.

-

ITC Measurement:

-

Load the VBC protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the ligand solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat changes upon injection are expected, indicating no detectable binding.

Competitive Fluorescence Polarization (FP) Assay for VHL Binding

Objective: To assess the ability of VH-298 and this compound to compete with a fluorescently labeled ligand for binding to the VHL complex.

Materials:

-

Purified VBC complex

-

Fluorescently labeled VHL ligand (e.g., a HIF-α peptide mimic conjugated to a fluorophore)

-

VH-298 and this compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the VBC complex in the assay buffer.

-

Prepare a solution of the fluorescently labeled VHL ligand in the assay buffer.

-

Prepare serial dilutions of VH-298 and this compound in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add the VBC complex and the fluorescently labeled ligand at concentrations optimized for a robust FP signal.

-

Add the serially diluted test compounds (VH-298 or this compound) or vehicle control to the wells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: The binding of the fluorescent ligand to the VBC complex results in a high polarization signal. A competing compound like VH-298 will displace the fluorescent ligand, leading to a decrease in the polarization signal. Plot the percentage of inhibition against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value. For this compound, no significant decrease in the polarization signal is expected, indicating a lack of competition and binding.

Western Blot for HIF-1α Accumulation

Objective: To visualize the stabilization and accumulation of HIF-1α in cells treated with VH-298 versus this compound.

Materials:

-

Cell line (e.g., HeLa, RCC4)

-

Cell culture medium and supplements

-

VH-298 and this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with VH-298, this compound, or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

-

Analysis: Compare the intensity of the HIF-1α bands between the different treatment groups. A significant increase in the HIF-1α band intensity is expected in the VH-298 treated cells, while no change should be observed in the this compound and vehicle-treated cells.

Quantitative Real-Time PCR (qPCR) for HIF Target Gene Expression

Objective: To measure the mRNA expression levels of HIF target genes in response to treatment with VH-298 and this compound.

Materials:

-

Cell line, culture medium, and treatment compounds as in the Western blot protocol.

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HIF target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment and RNA Isolation: Treat cells as described for the Western blot experiment. Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reactions containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene and sample. Calculate the relative expression of the target genes normalized to the housekeeping gene using the ΔΔCt method. A significant upregulation of HIF target genes is expected in the VH-298 treated cells, with no significant change in the this compound and vehicle-treated cells.

Conclusion

The case of this compound provides a compelling illustration of the critical importance of stereochemistry in molecular recognition and drug action. Its inability to bind to the VHL E3 ligase, in stark contrast to its potent diastereomer VH-298, renders it biologically inactive. This well-defined lack of activity makes this compound an indispensable tool for researchers, serving as a rigorous negative control to ensure that the observed biological effects of VH-298 are indeed due to its on-target inhibition of the VHL:HIF-α interaction. This technical guide provides a comprehensive overview of the mechanism of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and interpretation of their studies in the field of hypoxia signaling and targeted protein degradation.

References

The Inactive Isomer: A Technical Guide to the Mechanism of cis VH-298

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug discovery, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target for therapeutic intervention, particularly in the context of hypoxia-inducible factor (HIF) signaling. Small molecule inhibitors of the VHL:HIF-α interaction have garnered significant attention, with VH-298 being a potent and well-characterized example. However, the nuanced world of stereochemistry plays a pivotal role in the efficacy of such compounds. This technical guide delves into the mechanism of cis VH-298, the diastereomer of VH-298, and elucidates why this subtle change in three-dimensional structure abrogates its biological activity, rendering it an invaluable negative control in experimental settings.

Core Mechanism: A Tale of Two Isomers

VH-298 is a synthetic molecule designed to mimic the hydroxylated proline residue of HIF-α, which is the key recognition motif for the VHL E3 ligase. By binding to the β-domain of VHL, VH-298 competitively inhibits the VHL:HIF-α interaction. This prevents the polyubiquitination and subsequent proteasomal degradation of HIF-α. As a result, HIF-α accumulates, translocates to the nucleus, and activates the transcription of a plethora of hypoxia-responsive genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.

Conversely, this compound, despite having the same molecular formula and connectivity as VH-298, possesses a different spatial arrangement of atoms, specifically at the hydroxylated proline mimic. This seemingly minor alteration has profound consequences for its ability to interact with VHL. The binding pocket of VHL is exquisitely sensitive to the stereochemistry of the hydroxyproline residue of its substrates. The trans configuration of the hydroxyl group, present in both native hydroxylated HIF-α and the active VH-298, is essential for forming a critical network of hydrogen bonds with key amino acid residues within the VHL binding pocket, such as Ser111 and His115. The cis configuration of the hydroxyl group in this compound disrupts this precise geometric arrangement, leading to a significant loss of binding affinity.[1]

This fundamental difference in binding affinity is the cornerstone of this compound's mechanism of inaction. It serves as a classic example of structure-activity relationship, where a subtle change in stereochemistry dictates biological function.

Quantitative Data Summary

The disparity in the biological activity between VH-298 and this compound is starkly reflected in their binding affinities for the VHL protein. The following table summarizes the available quantitative data.

| Compound | Method | Binding Affinity (Kd) to VHL | Reference |

| VH-298 | Isothermal Titration Calorimetry (ITC) | 80-90 nM | --INVALID-LINK--, --INVALID-LINK-- |

| VH-298 | Competitive Fluorescence Polarization | 80 nM | --INVALID-LINK-- |

| This compound | Isothermal Titration Calorimetry (ITC) | No detectable binding | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

The differential effects of VH-298 and this compound on the HIF signaling pathway can be visualized through the following diagrams.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature to assess the activity of VH-298 and the inactivity of this compound are provided below.

Isothermal Titration Calorimetry (ITC) for VHL Binding

Objective: To quantitatively measure the binding affinity of VH-298 and this compound to the VHL protein complex.

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

VH-298 and this compound

-

ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Isothermal Titration Calorimeter

Protocol:

-

Protein Preparation: Dialyze the purified VBC complex extensively against the ITC buffer to ensure buffer matching.

-

Ligand Preparation: Dissolve VH-298 and this compound in 100% DMSO to create high-concentration stock solutions. Further dilute the ligands in the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand solution should be matched in the protein solution to minimize heats of dilution.

-

ITC Measurement:

-

Load the VBC protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the ligand solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat changes upon injection are expected, indicating no detectable binding.

Competitive Fluorescence Polarization (FP) Assay for VHL Binding

Objective: To assess the ability of VH-298 and this compound to compete with a fluorescently labeled ligand for binding to the VHL complex.

Materials:

-

Purified VBC complex

-

Fluorescently labeled VHL ligand (e.g., a HIF-α peptide mimic conjugated to a fluorophore)

-

VH-298 and this compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the VBC complex in the assay buffer.

-

Prepare a solution of the fluorescently labeled VHL ligand in the assay buffer.

-

Prepare serial dilutions of VH-298 and this compound in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add the VBC complex and the fluorescently labeled ligand at concentrations optimized for a robust FP signal.

-

Add the serially diluted test compounds (VH-298 or this compound) or vehicle control to the wells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: The binding of the fluorescent ligand to the VBC complex results in a high polarization signal. A competing compound like VH-298 will displace the fluorescent ligand, leading to a decrease in the polarization signal. Plot the percentage of inhibition against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value. For this compound, no significant decrease in the polarization signal is expected, indicating a lack of competition and binding.

Western Blot for HIF-1α Accumulation

Objective: To visualize the stabilization and accumulation of HIF-1α in cells treated with VH-298 versus this compound.

Materials:

-

Cell line (e.g., HeLa, RCC4)

-

Cell culture medium and supplements

-

VH-298 and this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with VH-298, this compound, or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

-

Analysis: Compare the intensity of the HIF-1α bands between the different treatment groups. A significant increase in the HIF-1α band intensity is expected in the VH-298 treated cells, while no change should be observed in the this compound and vehicle-treated cells.

Quantitative Real-Time PCR (qPCR) for HIF Target Gene Expression

Objective: To measure the mRNA expression levels of HIF target genes in response to treatment with VH-298 and this compound.

Materials:

-

Cell line, culture medium, and treatment compounds as in the Western blot protocol.

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HIF target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment and RNA Isolation: Treat cells as described for the Western blot experiment. Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reactions containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene and sample. Calculate the relative expression of the target genes normalized to the housekeeping gene using the ΔΔCt method. A significant upregulation of HIF target genes is expected in the VH-298 treated cells, with no significant change in the this compound and vehicle-treated cells.

Conclusion

The case of this compound provides a compelling illustration of the critical importance of stereochemistry in molecular recognition and drug action. Its inability to bind to the VHL E3 ligase, in stark contrast to its potent diastereomer VH-298, renders it biologically inactive. This well-defined lack of activity makes this compound an indispensable tool for researchers, serving as a rigorous negative control to ensure that the observed biological effects of VH-298 are indeed due to its on-target inhibition of the VHL:HIF-α interaction. This technical guide provides a comprehensive overview of the mechanism of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and interpretation of their studies in the field of hypoxia signaling and targeted protein degradation.

References

The Inactive Epimer cis-VH-298: A Definitive Negative Control for Elucidating VH-298-Mediated VHL-HIF Signaling

For researchers, scientists, and drug development professionals, establishing rigorous experimental controls is paramount to generating reproducible and reliable data. In the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its interaction with Hypoxia-Inducible Factor-α (HIF-α), the chemical probe VH-298 has emerged as a potent tool. To unequivocally attribute the observed biological effects to the specific inhibition of the VHL:HIF-α interaction, a well-characterized negative control is essential. This technical guide details the use of cis-VH-298, the inactive stereoisomer of VH-298, as a definitive negative control.

Introduction

VH-298 is a high-affinity, cell-permeable small molecule that potently inhibits the protein-protein interaction between VHL and hydroxylated HIF-α.[1][2][3] This inhibition prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-α, leading to its stabilization and the activation of the hypoxic response signaling pathway.[4][5] To ensure that the cellular and biochemical outcomes observed upon treatment with VH-298 are specifically due to its on-target activity, it is crucial to employ a control compound that is structurally similar but biologically inactive. cis-VH-298 serves this purpose perfectly. Due to a change in the stereochemistry at the hydroxyproline (B1673980) ring, cis-VH-298 exhibits a significant loss of binding affinity for VHL and is therefore unable to inhibit the VHL:HIF-α interaction.[4][6][7] This document provides a comprehensive overview of the comparative data, experimental protocols, and the underlying signaling pathways to effectively utilize cis-VH-298 as a negative control in your research.

Core Principles: The Stereochemical Basis for Inactivity

The critical difference between VH-298 and its inactive counterpart, cis-VH-298, lies in the stereochemistry of the hydroxyproline moiety. This specific structural alteration abrogates the binding to the VHL protein.

Comparative Quantitative Data

The following tables summarize the key quantitative differences between VH-298 and cis-VH-298, highlighting the on-target potency of VH-298 and the inert nature of its cis-epimer.

| Parameter | VH-298 | cis-VH-298 | Reference |

| Binding Affinity (Kd) to VHL | 80-90 nM | No Detectable Binding | [1][2][3][4][6] |

| Cellular EC₅₀ for HIF-α Stabilization | ~100–200 nM | Inactive |

| Cell Line | VH-298 Effect on HIF-α | cis-VH-298 Effect on HIF-α | Reference |

| HeLa | Stabilization | No Effect | [1][4][5] |

| RCC4 | Stabilization | Not Reported | [1] |

| HFF | Stabilization | No Effect | [4] |

| U2OS | Stabilization | Not Reported | [4] |

| CTLs | Stabilization | Not Reported | [4] |

Signaling Pathway and Experimental Workflow

The canonical pathway involves the hydroxylation of HIF-1α by prolyl hydroxylase domain (PHD) enzymes under normoxic conditions. This hydroxylated HIF-1α is then recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. VH-298 directly binds to VHL, preventing the recognition of hydroxylated HIF-1α, thus causing its accumulation. cis-VH-298, being unable to bind VHL, does not interfere with this process.

A typical experimental workflow to validate the specific activity of VH-298 using cis-VH-298 as a negative control is as follows:

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these controls. Below are protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: HeLa, RCC4, or other appropriate cell lines should be cultured in their recommended media (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Preparation: Prepare stock solutions of VH-298 and cis-VH-298 in DMSO (e.g., 50 mM).

-

Treatment: Dilute the stock solutions in culture media to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM). Treat cells for the specified duration (e.g., 2, 8, or 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

Immunoblotting for HIF-1α Stabilization

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, hydroxylated HIF-1α (specific for the hydroxylated proline residue), and a loading control (e.g., β-actin or tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR) for HIF Target Gene Expression

-

RNA Extraction: Following cell treatment, extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for HIF target genes (e.g., VEGFA, SLC2A1 [GLUT1], EPO) and a housekeeping gene (e.g., ACTB, GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Protein and Ligand Preparation: Purify the VHL:ElonginB:ElonginC (VBC) complex. Dissolve VH-298 and cis-VH-298 in the same buffer as the protein complex.

-

ITC Experiment: Load the VBC complex into the sample cell and the ligand into the injection syringe of the ITC instrument.

-

Titration: Perform a series of injections of the ligand into the protein solution while measuring the heat changes.

-

Data Analysis: Analyze the resulting binding isotherm to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fluorescence Polarization (FP) Assay for Competitive Binding

-

Assay Components: Utilize a purified VBC complex, a fluorescently labeled HIF-α peptide probe, and the test compounds (VH-298 and cis-VH-298).

-

Assay Procedure: In a microplate, incubate the VBC complex and the fluorescent probe with serial dilutions of the test compounds.

-

Measurement: Measure the fluorescence polarization. The binding of the large VBC complex to the small fluorescent probe results in a high polarization signal. A competing compound will displace the probe, leading to a decrease in polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC₅₀ value.

Conclusion

The use of cis-VH-298 as a negative control is indispensable for researchers investigating the VHL-HIF axis with VH-298. Its structural similarity and lack of biological activity provide a robust baseline to confirm that the observed effects of VH-298 are a direct consequence of its specific inhibition of the VHL:HIF-α interaction. By incorporating cis-VH-298 into experimental designs, researchers can significantly enhance the rigor and validity of their findings, contributing to a more precise understanding of the physiological and pathological roles of the hypoxia signaling pathway.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Inactive Epimer cis-VH-298: A Definitive Negative Control for Elucidating VH-298-Mediated VHL-HIF Signaling

For researchers, scientists, and drug development professionals, establishing rigorous experimental controls is paramount to generating reproducible and reliable data. In the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its interaction with Hypoxia-Inducible Factor-α (HIF-α), the chemical probe VH-298 has emerged as a potent tool. To unequivocally attribute the observed biological effects to the specific inhibition of the VHL:HIF-α interaction, a well-characterized negative control is essential. This technical guide details the use of cis-VH-298, the inactive stereoisomer of VH-298, as a definitive negative control.

Introduction

VH-298 is a high-affinity, cell-permeable small molecule that potently inhibits the protein-protein interaction between VHL and hydroxylated HIF-α.[1][2][3] This inhibition prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-α, leading to its stabilization and the activation of the hypoxic response signaling pathway.[4][5] To ensure that the cellular and biochemical outcomes observed upon treatment with VH-298 are specifically due to its on-target activity, it is crucial to employ a control compound that is structurally similar but biologically inactive. cis-VH-298 serves this purpose perfectly. Due to a change in the stereochemistry at the hydroxyproline ring, cis-VH-298 exhibits a significant loss of binding affinity for VHL and is therefore unable to inhibit the VHL:HIF-α interaction.[4][6][7] This document provides a comprehensive overview of the comparative data, experimental protocols, and the underlying signaling pathways to effectively utilize cis-VH-298 as a negative control in your research.

Core Principles: The Stereochemical Basis for Inactivity

The critical difference between VH-298 and its inactive counterpart, cis-VH-298, lies in the stereochemistry of the hydroxyproline moiety. This specific structural alteration abrogates the binding to the VHL protein.

Comparative Quantitative Data

The following tables summarize the key quantitative differences between VH-298 and cis-VH-298, highlighting the on-target potency of VH-298 and the inert nature of its cis-epimer.

| Parameter | VH-298 | cis-VH-298 | Reference |

| Binding Affinity (Kd) to VHL | 80-90 nM | No Detectable Binding | [1][2][3][4][6] |

| Cellular EC₅₀ for HIF-α Stabilization | ~100–200 nM | Inactive |

| Cell Line | VH-298 Effect on HIF-α | cis-VH-298 Effect on HIF-α | Reference |

| HeLa | Stabilization | No Effect | [1][4][5] |

| RCC4 | Stabilization | Not Reported | [1] |

| HFF | Stabilization | No Effect | [4] |

| U2OS | Stabilization | Not Reported | [4] |

| CTLs | Stabilization | Not Reported | [4] |

Signaling Pathway and Experimental Workflow

The canonical pathway involves the hydroxylation of HIF-1α by prolyl hydroxylase domain (PHD) enzymes under normoxic conditions. This hydroxylated HIF-1α is then recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. VH-298 directly binds to VHL, preventing the recognition of hydroxylated HIF-1α, thus causing its accumulation. cis-VH-298, being unable to bind VHL, does not interfere with this process.

A typical experimental workflow to validate the specific activity of VH-298 using cis-VH-298 as a negative control is as follows:

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these controls. Below are protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: HeLa, RCC4, or other appropriate cell lines should be cultured in their recommended media (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Preparation: Prepare stock solutions of VH-298 and cis-VH-298 in DMSO (e.g., 50 mM).

-

Treatment: Dilute the stock solutions in culture media to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM). Treat cells for the specified duration (e.g., 2, 8, or 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

Immunoblotting for HIF-1α Stabilization

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, hydroxylated HIF-1α (specific for the hydroxylated proline residue), and a loading control (e.g., β-actin or tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR) for HIF Target Gene Expression

-

RNA Extraction: Following cell treatment, extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for HIF target genes (e.g., VEGFA, SLC2A1 [GLUT1], EPO) and a housekeeping gene (e.g., ACTB, GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Protein and Ligand Preparation: Purify the VHL:ElonginB:ElonginC (VBC) complex. Dissolve VH-298 and cis-VH-298 in the same buffer as the protein complex.

-

ITC Experiment: Load the VBC complex into the sample cell and the ligand into the injection syringe of the ITC instrument.

-

Titration: Perform a series of injections of the ligand into the protein solution while measuring the heat changes.

-

Data Analysis: Analyze the resulting binding isotherm to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fluorescence Polarization (FP) Assay for Competitive Binding

-

Assay Components: Utilize a purified VBC complex, a fluorescently labeled HIF-α peptide probe, and the test compounds (VH-298 and cis-VH-298).

-

Assay Procedure: In a microplate, incubate the VBC complex and the fluorescent probe with serial dilutions of the test compounds.

-

Measurement: Measure the fluorescence polarization. The binding of the large VBC complex to the small fluorescent probe results in a high polarization signal. A competing compound will displace the probe, leading to a decrease in polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC₅₀ value.

Conclusion

The use of cis-VH-298 as a negative control is indispensable for researchers investigating the VHL-HIF axis with VH-298. Its structural similarity and lack of biological activity provide a robust baseline to confirm that the observed effects of VH-298 are a direct consequence of its specific inhibition of the VHL:HIF-α interaction. By incorporating cis-VH-298 into experimental designs, researchers can significantly enhance the rigor and validity of their findings, contributing to a more precise understanding of the physiological and pathological roles of the hypoxia signaling pathway.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Properties of cis-VH-298

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-VH-298, the inactive diastereomer of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, VH-298. While VH-298 is a valuable chemical probe for studying the hypoxia signaling pathway and a critical component in the development of proteolysis-targeting chimeras (PROTACs), cis-VH-298 serves as an essential negative control. Its lack of binding to VHL allows researchers to confirm that the observed biological effects of VH-298 are indeed due to its specific interaction with the VHL protein. This document details the structure, physicochemical properties, and biological inactivity of cis-VH-298, supported by experimental data and protocols.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The discovery of small molecule inhibitors that disrupt the VHL:HIF-1α interaction, such as VH-298, has provided powerful tools to probe the cellular response to hypoxia.

VH-298 is a high-affinity ligand for VHL, with a dissociation constant (Kd) in the nanomolar range[1]. In contrast, cis-VH-298 is its stereoisomer, which, due to a different spatial arrangement of its atoms, exhibits no detectable binding to VHL[2]. This property makes cis-VH-298 an indispensable tool for validating the on-target effects of VH-298 in cellular and biochemical assays.

Structure and Physicochemical Properties

The chemical structures of cis-VH-298 and its active epimer, VH-298, are presented below. The key structural difference lies in the stereochemistry of the hydroxyproline (B1673980) ring.

Table 1: Physicochemical Properties of cis-VH-298 and VH-298

| Property | cis-VH-298 | VH-298 |

| Chemical Structure | (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C₂₇H₃₃N₅O₄S | C₂₇H₃₃N₅O₄S |

| Molecular Weight | 523.65 g/mol | 523.65 g/mol |

| Appearance | White to off-white solid | Data not available |

| Solubility | Soluble in DMSO and ethanol | Soluble to 100 mM in DMSO and to 100 mM in ethanol |

| Storage | Store at -20°C, protect from light | Store at -20°C |

| CAS Number | 2097381-86-5 | 2097381-85-4 |

Biological Inactivity and Mechanism of Action

The biological activity of VH-298 stems from its ability to bind to the VHL protein and disrupt its interaction with hydroxylated HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.

In stark contrast, cis-VH-298 does not bind to VHL[2]. This has been confirmed in multiple studies where cis-VH-298 was used as a negative control and failed to elicit the biological responses observed with VH-298, such as the stabilization of HIF-1α[3]. The change in the stereochemistry of the hydroxyl group on the proline ring is known to cause a significant loss of binding specificity to VHL[4].

Table 2: Comparative Biological Activity of cis-VH-298 and VH-298

| Parameter | cis-VH-298 | VH-298 |

| Binding to VHL (Kd) | No detectable binding | 80-90 nM[1] |

| HIF-1α Stabilization in cells | No effect[3] | Induces stabilization[5][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity (or lack thereof) of cis-VH-298 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Methodology:

-

Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). cis-VH-298 is dissolved in the same buffer, with a minimal amount of DMSO for solubility if required. The same concentration of DMSO must be present in the protein solution to negate the heat of dilution effects.

-

ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM). The injection syringe is filled with the cis-VH-298 solution (e.g., 300 µM). The experiment consists of a series of small injections of the cis-VH-298 solution into the VBC solution while monitoring the heat change.

-

Data Analysis: The raw data, which appears as a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant. For a non-binding ligand like cis-VH-298, the heat changes observed will be minimal and similar to the heat of dilution of the ligand into the buffer alone.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to measure the displacement of a fluorescently labeled ligand from its protein target by an unlabeled competitor.

Methodology:

-

Reagents: A fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescent derivative of a VHL inhibitor) and the purified VBC protein complex are required.

-

Assay Setup: The fluorescent probe is incubated with the VBC complex to form a complex with high fluorescence polarization. A dilution series of cis-VH-298 is then added to the wells.

-

Measurement: The fluorescence polarization is measured using a plate reader. If cis-VH-298 does not bind to VHL, it will not displace the fluorescent probe, and the polarization value will remain high. In contrast, a binder like VH-298 will displace the probe, causing a decrease in polarization.

-

Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the competitor. For cis-VH-298, no significant change in polarization is expected across the tested concentration range.

HIF-1α Stabilization Western Blot

This cellular assay is used to assess the ability of a compound to stabilize HIF-1α in cells.

Methodology:

-

Cell Culture and Treatment: Human cell lines such as HeLa or Human Foreskin Fibroblasts (HFF) are cultured under standard conditions. Cells are then treated with a vehicle control (e.g., DMSO), a positive control (e.g., VH-298 at 100 µM), and cis-VH-298 (e.g., at a matching concentration of 100 µM) for a specified duration (e.g., 24 hours)[3][7].

-

Cell Lysis and Protein Quantification: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is then blocked and incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or vinculin) should also be used to ensure equal protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the HIF-1α band is normalized to the loading control. In cells treated with cis-VH-298, the HIF-1α band should be absent or at a very low level, similar to the vehicle-treated cells, while a strong band should be observed in the VH-298 treated cells.

Visualizations

Signaling Pathway

Caption: HIF-1α degradation pathway and the differential effects of VH-298 and cis-VH-298.

Experimental Workflow

Caption: Workflow for biophysical and cellular characterization of cis-VH-298.

Conclusion

cis-VH-298 is a fundamentally important molecule in the study of the VHL-HIF signaling axis. Its structural similarity to the potent VHL inhibitor VH-298, combined with its complete lack of binding affinity for the VHL protein, makes it the ideal negative control. The use of cis-VH-298 in parallel with VH-298 is essential for rigorously demonstrating that the observed biological effects are a direct consequence of VHL engagement. This technical guide provides researchers with the core knowledge and experimental context necessary to effectively utilize cis-VH-298 in their studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells | MDPI [mdpi.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-depth Technical Guide to the Structure and Properties of cis-VH-298

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-VH-298, the inactive diastereomer of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, VH-298. While VH-298 is a valuable chemical probe for studying the hypoxia signaling pathway and a critical component in the development of proteolysis-targeting chimeras (PROTACs), cis-VH-298 serves as an essential negative control. Its lack of binding to VHL allows researchers to confirm that the observed biological effects of VH-298 are indeed due to its specific interaction with the VHL protein. This document details the structure, physicochemical properties, and biological inactivity of cis-VH-298, supported by experimental data and protocols.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The discovery of small molecule inhibitors that disrupt the VHL:HIF-1α interaction, such as VH-298, has provided powerful tools to probe the cellular response to hypoxia.

VH-298 is a high-affinity ligand for VHL, with a dissociation constant (Kd) in the nanomolar range[1]. In contrast, cis-VH-298 is its stereoisomer, which, due to a different spatial arrangement of its atoms, exhibits no detectable binding to VHL[2]. This property makes cis-VH-298 an indispensable tool for validating the on-target effects of VH-298 in cellular and biochemical assays.

Structure and Physicochemical Properties

The chemical structures of cis-VH-298 and its active epimer, VH-298, are presented below. The key structural difference lies in the stereochemistry of the hydroxyproline ring.

Table 1: Physicochemical Properties of cis-VH-298 and VH-298

| Property | cis-VH-298 | VH-298 |

| Chemical Structure | (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C₂₇H₃₃N₅O₄S | C₂₇H₃₃N₅O₄S |

| Molecular Weight | 523.65 g/mol | 523.65 g/mol |

| Appearance | White to off-white solid | Data not available |

| Solubility | Soluble in DMSO and ethanol | Soluble to 100 mM in DMSO and to 100 mM in ethanol |

| Storage | Store at -20°C, protect from light | Store at -20°C |

| CAS Number | 2097381-86-5 | 2097381-85-4 |

Biological Inactivity and Mechanism of Action

The biological activity of VH-298 stems from its ability to bind to the VHL protein and disrupt its interaction with hydroxylated HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.

In stark contrast, cis-VH-298 does not bind to VHL[2]. This has been confirmed in multiple studies where cis-VH-298 was used as a negative control and failed to elicit the biological responses observed with VH-298, such as the stabilization of HIF-1α[3]. The change in the stereochemistry of the hydroxyl group on the proline ring is known to cause a significant loss of binding specificity to VHL[4].

Table 2: Comparative Biological Activity of cis-VH-298 and VH-298

| Parameter | cis-VH-298 | VH-298 |

| Binding to VHL (Kd) | No detectable binding | 80-90 nM[1] |

| HIF-1α Stabilization in cells | No effect[3] | Induces stabilization[5][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity (or lack thereof) of cis-VH-298 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Methodology:

-

Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). cis-VH-298 is dissolved in the same buffer, with a minimal amount of DMSO for solubility if required. The same concentration of DMSO must be present in the protein solution to negate the heat of dilution effects.

-

ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM). The injection syringe is filled with the cis-VH-298 solution (e.g., 300 µM). The experiment consists of a series of small injections of the cis-VH-298 solution into the VBC solution while monitoring the heat change.

-

Data Analysis: The raw data, which appears as a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant. For a non-binding ligand like cis-VH-298, the heat changes observed will be minimal and similar to the heat of dilution of the ligand into the buffer alone.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to measure the displacement of a fluorescently labeled ligand from its protein target by an unlabeled competitor.

Methodology:

-

Reagents: A fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescent derivative of a VHL inhibitor) and the purified VBC protein complex are required.

-

Assay Setup: The fluorescent probe is incubated with the VBC complex to form a complex with high fluorescence polarization. A dilution series of cis-VH-298 is then added to the wells.

-

Measurement: The fluorescence polarization is measured using a plate reader. If cis-VH-298 does not bind to VHL, it will not displace the fluorescent probe, and the polarization value will remain high. In contrast, a binder like VH-298 will displace the probe, causing a decrease in polarization.

-

Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the competitor. For cis-VH-298, no significant change in polarization is expected across the tested concentration range.

HIF-1α Stabilization Western Blot

This cellular assay is used to assess the ability of a compound to stabilize HIF-1α in cells.

Methodology:

-

Cell Culture and Treatment: Human cell lines such as HeLa or Human Foreskin Fibroblasts (HFF) are cultured under standard conditions. Cells are then treated with a vehicle control (e.g., DMSO), a positive control (e.g., VH-298 at 100 µM), and cis-VH-298 (e.g., at a matching concentration of 100 µM) for a specified duration (e.g., 24 hours)[3][7].

-

Cell Lysis and Protein Quantification: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is then blocked and incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or vinculin) should also be used to ensure equal protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the HIF-1α band is normalized to the loading control. In cells treated with cis-VH-298, the HIF-1α band should be absent or at a very low level, similar to the vehicle-treated cells, while a strong band should be observed in the VH-298 treated cells.

Visualizations

Signaling Pathway

Caption: HIF-1α degradation pathway and the differential effects of VH-298 and cis-VH-298.

Experimental Workflow

Caption: Workflow for biophysical and cellular characterization of cis-VH-298.

Conclusion

cis-VH-298 is a fundamentally important molecule in the study of the VHL-HIF signaling axis. Its structural similarity to the potent VHL inhibitor VH-298, combined with its complete lack of binding affinity for the VHL protein, makes it the ideal negative control. The use of cis-VH-298 in parallel with VH-298 is essential for rigorously demonstrating that the observed biological effects are a direct consequence of VHL engagement. This technical guide provides researchers with the core knowledge and experimental context necessary to effectively utilize cis-VH-298 in their studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells | MDPI [mdpi.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Unraveling the Inertness: A Technical Guide to the Lack of cis-VH-298 Binding to the Von Hippel-Lindau (VHL) E3 Ligase

For Immediate Release

DUNDEE, Scotland – November 20, 2025 – In the landscape of chemical biology and drug discovery, the precise molecular interactions between small molecules and their protein targets are of paramount importance. This technical guide provides an in-depth analysis of cis-VH-298, the inactive stereoisomer of the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH-298. While VH-298 has emerged as a critical tool for probing the hypoxia signaling pathway and as a component of proteolysis-targeting chimeras (PROTACs), its epimer, cis-VH-298, serves as an essential negative control, fundamentally due to its inability to bind to VHL. This document will elucidate the structural basis for this lack of interaction and provide detailed experimental protocols to assess such binding, catering to researchers, scientists, and drug development professionals.

The Stereochemical Imperative for VHL Recognition

The interaction between VHL and its native substrate, the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), is a cornerstone of cellular oxygen sensing. This recognition is critically dependent on the post-translational hydroxylation of a specific proline residue within HIF-1α. Small molecule inhibitors, such as VH-298, have been ingeniously designed to mimic this hydroxylated proline, thereby competitively inhibiting the VHL:HIF-1α interaction.

The binding affinity of VH-298 to VHL is potent, with a dissociation constant (Kd) in the nanomolar range. However, its diastereomer, cis-VH-298, exhibits no detectable binding to VHL.[1][2] This stark difference is attributed to the inverse stereochemistry at the crucial hydroxy group on the pyrrolidine (B122466) ring of the molecule. This hydroxyl group in the trans configuration (as in VH-298) is essential for forming key hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket. In cis-VH-298, the cis configuration of this hydroxyl group prevents the molecule from adopting the correct conformation to engage with these critical residues, thus abrogating its ability to bind.

Quantitative Analysis of VH-298 and cis-VH-298 Binding to VHL

The binding affinities of VH-298 and the lack thereof for cis-VH-298 have been determined using various biophysical techniques. The data robustly demonstrates the high-affinity binding of VH-298 and the inert nature of its cis-epimer.

| Compound | Method | Binding Affinity (Kd) | Reference |

| VH-298 | Isothermal Titration Calorimetry (ITC) | 90 nM | [Frost et al., 2016; Soares et al., 2018] |

| VH-298 | Fluorescence Polarization (FP) | 80 nM | [Frost et al., 2016] |

| cis-VH-298 | Various Biophysical Techniques | No Detectable Binding | [1][2] |

Experimental Protocols

To aid researchers in the validation of VHL inhibitors and their negative controls, this section provides detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

-

Protein and Ligand Preparation:

-

The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

VH-298 and cis-VH-298 are dissolved in the same dialysis buffer to a concentration approximately 10-fold higher than the protein concentration in the sample cell. A small, matched concentration of DMSO may be used for solubility.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the VBC protein solution (typically 20-50 µM).

-

The injection syringe is filled with the ligand solution (VH-298 or cis-VH-298, typically 200-500 µM).

-

A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution while the heat change is monitored.

-

-

Data Analysis:

-

The heat per injection is integrated and plotted against the molar ratio of ligand to protein.

-

The resulting isotherm for VH-298 is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

-

For cis-VH-298, no significant heat changes beyond the heat of dilution are expected, indicating a lack of binding.

-

Fluorescence Polarization (FP) Assay

This competitive assay measures the displacement of a fluorescently labeled HIF-1α peptide from VHL by an unlabeled competitor ligand.

Protocol:

-

Reagents and Buffer:

-

Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

Fluorescent Probe: A FAM-labeled HIF-1α peptide containing the hydroxylated proline recognition motif.

-

VBC protein complex.

-

Test compounds: VH-298 and cis-VH-298 serially diluted in assay buffer.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the fluorescent probe (at a concentration close to its Kd for VHL) and the VBC protein complex (at a concentration that gives a robust signal window).

-

Add the serially diluted test compounds.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

The binding of the large VBC complex to the small fluorescent peptide results in a high polarization signal.

-

VH-298 will displace the fluorescent peptide, leading to a decrease in polarization in a concentration-dependent manner. An IC50 value can be calculated from the resulting dose-response curve.

-

cis-VH-298 will not displace the fluorescent peptide, and therefore no significant change in polarization will be observed.

-

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., HeLa or RCC4) to a suitable confluency.

-

Treat cells with various concentrations of VH-298, cis-VH-298, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

-

Heat Shock and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

-

Detection of Soluble VHL:

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble VHL in the supernatant by Western blotting using a VHL-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities for VHL at each temperature.

-

Binding of VH-298 is expected to stabilize VHL, resulting in more soluble protein at higher temperatures compared to the vehicle control.

-

Treatment with cis-VH-298 should not result in a significant thermal shift of VHL compared to the vehicle control.

-

Immunoprecipitation and Western Blotting for HIF-1α Stabilization

This experiment demonstrates the functional consequence of VHL inhibition (or lack thereof) in cells.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with VH-298, cis-VH-298, or a vehicle control for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation (optional, for detecting interaction):

-

Incubate cell lysates with an antibody against VHL or HIF-1α.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binders.

-

-

Western Blotting:

-

Separate the proteins from the cell lysates (or immunoprecipitates) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Analysis:

-

Treatment with VH-298 is expected to cause a time- and dose-dependent accumulation of HIF-1α.

-

Treatment with cis-VH-298 should not lead to the stabilization of HIF-1α.

-

Visualizing the Core Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Conclusion

The lack of binding of cis-VH-298 to VHL is a clear-cut example of the stringent stereochemical requirements for molecular recognition at a protein-protein interaction interface. This property makes cis-VH-298 an indispensable tool for rigorously validating the on-target effects of its active counterpart, VH-298. The detailed protocols provided herein offer a robust framework for researchers to confirm the binding selectivity of VHL inhibitors and to further explore the intricacies of the hypoxia signaling pathway.

References

Unraveling the Inertness: A Technical Guide to the Lack of cis-VH-298 Binding to the Von Hippel-Lindau (VHL) E3 Ligase

For Immediate Release

DUNDEE, Scotland – November 20, 2025 – In the landscape of chemical biology and drug discovery, the precise molecular interactions between small molecules and their protein targets are of paramount importance. This technical guide provides an in-depth analysis of cis-VH-298, the inactive stereoisomer of the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH-298. While VH-298 has emerged as a critical tool for probing the hypoxia signaling pathway and as a component of proteolysis-targeting chimeras (PROTACs), its epimer, cis-VH-298, serves as an essential negative control, fundamentally due to its inability to bind to VHL. This document will elucidate the structural basis for this lack of interaction and provide detailed experimental protocols to assess such binding, catering to researchers, scientists, and drug development professionals.

The Stereochemical Imperative for VHL Recognition

The interaction between VHL and its native substrate, the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), is a cornerstone of cellular oxygen sensing. This recognition is critically dependent on the post-translational hydroxylation of a specific proline residue within HIF-1α. Small molecule inhibitors, such as VH-298, have been ingeniously designed to mimic this hydroxylated proline, thereby competitively inhibiting the VHL:HIF-1α interaction.

The binding affinity of VH-298 to VHL is potent, with a dissociation constant (Kd) in the nanomolar range. However, its diastereomer, cis-VH-298, exhibits no detectable binding to VHL.[1][2] This stark difference is attributed to the inverse stereochemistry at the crucial hydroxy group on the pyrrolidine ring of the molecule. This hydroxyl group in the trans configuration (as in VH-298) is essential for forming key hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket. In cis-VH-298, the cis configuration of this hydroxyl group prevents the molecule from adopting the correct conformation to engage with these critical residues, thus abrogating its ability to bind.

Quantitative Analysis of VH-298 and cis-VH-298 Binding to VHL

The binding affinities of VH-298 and the lack thereof for cis-VH-298 have been determined using various biophysical techniques. The data robustly demonstrates the high-affinity binding of VH-298 and the inert nature of its cis-epimer.

| Compound | Method | Binding Affinity (Kd) | Reference |

| VH-298 | Isothermal Titration Calorimetry (ITC) | 90 nM | [Frost et al., 2016; Soares et al., 2018] |

| VH-298 | Fluorescence Polarization (FP) | 80 nM | [Frost et al., 2016] |

| cis-VH-298 | Various Biophysical Techniques | No Detectable Binding | [1][2] |

Experimental Protocols

To aid researchers in the validation of VHL inhibitors and their negative controls, this section provides detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

-

Protein and Ligand Preparation:

-

The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

VH-298 and cis-VH-298 are dissolved in the same dialysis buffer to a concentration approximately 10-fold higher than the protein concentration in the sample cell. A small, matched concentration of DMSO may be used for solubility.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the VBC protein solution (typically 20-50 µM).

-

The injection syringe is filled with the ligand solution (VH-298 or cis-VH-298, typically 200-500 µM).

-

A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution while the heat change is monitored.

-

-

Data Analysis:

-

The heat per injection is integrated and plotted against the molar ratio of ligand to protein.

-

The resulting isotherm for VH-298 is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

-

For cis-VH-298, no significant heat changes beyond the heat of dilution are expected, indicating a lack of binding.

-

Fluorescence Polarization (FP) Assay

This competitive assay measures the displacement of a fluorescently labeled HIF-1α peptide from VHL by an unlabeled competitor ligand.

Protocol:

-

Reagents and Buffer:

-

Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

Fluorescent Probe: A FAM-labeled HIF-1α peptide containing the hydroxylated proline recognition motif.

-

VBC protein complex.

-

Test compounds: VH-298 and cis-VH-298 serially diluted in assay buffer.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the fluorescent probe (at a concentration close to its Kd for VHL) and the VBC protein complex (at a concentration that gives a robust signal window).

-

Add the serially diluted test compounds.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

The binding of the large VBC complex to the small fluorescent peptide results in a high polarization signal.

-